N-(pyrrolidin-3-yl)acetamide hydrochloride
Description
The Pyrrolidine (B122466) Core in Chemical Research: A Versatile Scaffold for Molecular Design
The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nbinno.comfrontiersin.org Its prevalence in numerous natural products, particularly alkaloids, and its integration into a significant number of FDA-approved drugs underscore its importance as a "privileged scaffold". nih.govwikipedia.org The widespread use of the pyrrolidine core is attributed to several key structural and physicochemical properties that make it an ideal framework for designing novel, biologically active compounds. nbinno.comresearchgate.net
One of the most significant advantages of the pyrrolidine scaffold is its three-dimensional (3D) nature. nih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring result in a non-planar structure. nih.gov This non-planarity, which leads to a phenomenon known as "pseudorotation," allows for a more effective exploration of the pharmacophore space, enabling molecules to adopt specific conformations for optimal interaction with biological targets. nih.gov
Furthermore, the stereochemistry of the pyrrolidine ring is a critical feature in molecular design. The presence of up to four stereogenic carbon atoms can lead to a multitude of stereoisomers. nih.gov This stereochemical diversity is crucial, as different isomers of a drug candidate can exhibit vastly different biological profiles and binding affinities to enantioselective proteins such as enzymes and receptors. researchgate.netnih.gov Researchers frequently utilize chiral building blocks like L-proline, a naturally occurring amino acid containing a pyrrolidine ring, to synthesize stereochemically defined compounds. nih.gov The ability to control the spatial orientation of substituents on the pyrrolidine ring is a powerful tool for optimizing a molecule's efficacy and metabolic stability. nbinno.comnih.gov
The pyrrolidine motif is integral to a wide array of therapeutic agents across various fields, including oncology, infectious diseases, and central nervous system (CNS) disorders. nbinno.comfrontiersin.org Its incorporation can significantly enhance a compound's pharmacokinetic properties, including bioavailability and binding affinity. nbinno.com
Table 1: Physicochemical Properties of Pyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.123 g·mol⁻¹ |
| Appearance | Clear colorless liquid |
| Density | 0.866 g/cm³ |
| Boiling Point | 87 °C (189 °F; 360 K) |
| Acidity (pKa of conjugate acid) | 11.27 in water |
| Solubility in water | Miscible |
Data sourced from publicly available chemical databases. wikipedia.org
N-(pyrrolidin-3-yl)acetamide Hydrochloride: Significance in Contemporary Academic Research
This compound is a specific derivative of the pyrrolidine scaffold that serves as a valuable building block in synthetic chemistry. While not typically an end-product therapeutic agent itself, its significance lies in its role as a key intermediate for the construction of more complex and potentially bioactive molecules.
The structure combines the foundational pyrrolidine ring with an acetamide (B32628) group at the 3-position. This functionalization provides reactive sites for further chemical modification, allowing chemists to incorporate this scaffold into larger molecular frameworks. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for laboratory use and subsequent reaction steps.
In the context of academic and industrial research, compounds like this compound are sought after as precursors. For instance, related chiral pyrrolidine derivatives are essential for streamlining research and development processes in pharmaceuticals. nbinno.com The classification of similar compounds as "Protein Degrader Building Blocks" suggests a role in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery. calpaclab.com Furthermore, the appearance of "(R)-N-(Pyrrolidin-3-yl)acetamide hydrochloride" in patent literature concerning the synthesis of novel pyridopyrimidine derivatives highlights its direct application in the development of new chemical entities.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClN₂O |
| Formula Weight | 164.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 79286-74-1 |
Data sourced from publicly available chemical databases. achemblock.com
Current Research Landscape and Academic Trajectories for the Chemical Compound
The current research landscape for pyrrolidine-based compounds is vibrant and expansive, driven by the scaffold's proven success in drug development. frontiersin.org Academic and industrial laboratories are actively exploring new synthetic methodologies and applications for pyrrolidine derivatives. A major trajectory involves the design of novel agents for a wide range of diseases.
Research has demonstrated the efficacy of pyrrolidine derivatives as:
Anticancer Agents: Pyrrolidine-containing molecules have been designed as antagonists for receptors like CXCR4, which plays a role in cancer metastasis. frontiersin.orgnih.gov
Anticonvulsants: Studies on pyrrolidine-2,5-dione-acetamides have shown promising anticonvulsant properties, with activity influenced by substituents on the pyrrolidine ring. nih.gov
Antimicrobial Agents: By inhibiting key bacterial enzymes like DNA gyrase, certain 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have displayed significant antibacterial activity. nih.gov
Enzyme Inhibitors: Pyrrolidine-based structures are being investigated for the inhibition of enzymes such as carbonic anhydrase (hCA). frontiersin.orgnih.gov
The academic trajectory for this compound is intrinsically linked to these broader research efforts. As a versatile intermediate, it provides a reliable starting point for the synthesis of libraries of novel compounds to be tested for various biological activities. The future direction of research involving this compound will likely focus on its incorporation into molecular hybridization strategies, where the pyrrolidine-acetamide core is combined with other pharmacologically important moieties to create new hybrid molecules with potentially synergistic or enhanced activities. frontiersin.org The stereoselective synthesis of derivatives will also remain a key focus, as controlling the 3D arrangement of atoms is paramount to achieving target specificity and potency. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-pyrrolidin-3-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYDYVCYFKVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Development
Stereoselective Synthesis of N-(pyrrolidin-3-yl)acetamide Hydrochloride Enantiomers
Achieving enantiopurity is critical in the development of chiral molecules. The spatial orientation of substituents on the pyrrolidine (B122466) ring can lead to different biological profiles. nih.gov Methodologies for obtaining specific enantiomers of this compound fall into three main categories: resolution of racemic mixtures, asymmetric catalysis, and synthesis from chiral precursors.
The separation of a racemic mixture into its constituent enantiomers, known as chiral or optical resolution, is a fundamental technique. wikipedia.orgrsc.org Although this approach means at least half of the starting material is discarded, it remains a common industrial practice. wikipedia.org For N-(pyrrolidin-3-yl)acetamide, a racemic mixture can be separated using several established methods.
Crystallization of Diastereomeric Salts: This is the most common resolution method. wikipedia.org It involves reacting the racemic amine of the pyrrolidine precursor with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org The choice of resolving agent is crucial and often determined empirically.
| Resolving Agent | Compound Type | Principle |
| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amines. |
| Mandelic Acid | Chiral Acid | Forms diastereomeric salts with racemic alcohols and amines. wikipedia.org |
| Brucine | Chiral Amine | Forms diastereomeric salts with racemic acids. |
| (+)-cinchotoxine | Chiral Amine | Used by Pasteur in his seminal resolution of tartaric acid. wikipedia.org |
Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.govresearchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for obtaining pure enantiomers. researchgate.net
Spontaneous Resolution: In rare cases, a racemic compound may crystallize from a solution as a mixture of separate crystals of each enantiomer, a phenomenon known as a conglomerate. wikipedia.org This allows for mechanical separation, a method famously employed by Louis Pasteur. nih.gov
Asymmetric catalysis offers a more efficient alternative to resolution by directly synthesizing the desired enantiomer, avoiding the loss of 50% of the material. wikipedia.org The development of catalytic enantioselective reactions for pyrrolidine synthesis has been a major focus of research. nih.govresearchgate.net
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful strategy for constructing the pyrrolidine ring. nih.govrsc.org This reaction can generate multiple stereocenters in a single, highly controlled step. nih.gov Chiral metal–ligand complexes are often employed as catalysts to control the enantioselectivity of the cycloaddition. nih.gov
Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a vital tool. researchgate.netnih.gov Proline and its derivatives are frequently used as organocatalysts in reactions such as asymmetric aldol (B89426) and Michael reactions to create chiral precursors that can then be cyclized to form the enantiomerically enriched pyrrolidine ring. nih.gov
| Catalysis Type | Catalyst Example | Key Reaction | Advantage |
| Metal Catalysis | Chiral Metal-Ligand Complexes | 1,3-Dipolar Cycloaddition | High control over multiple stereocenters. nih.gov |
| Organocatalysis | Proline-Threonine Dipeptides nih.gov | Asymmetric Aldol Reaction | Avoids use of metals; can operate in greener solvents like brine. nih.gov |
| Organocatalysis | (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide (B126068) nih.gov | Michael Addition | Profitable role of additional stereocenter for enantiocontrol. nih.gov |
An alternative to creating the chiral center during synthesis is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" approach utilizes readily available, inexpensive, and optically pure natural products. mdpi.com
For the synthesis of pyrrolidine derivatives, the amino acids L-proline and L-4-hydroxyproline are common and logical starting materials. mdpi.comresearchgate.net These compounds provide a pre-formed, enantiomerically pure pyrrolidine ring that can be chemically modified. mdpi.com For instance, the carboxylic acid group of L-proline can be reduced and further functionalized to build the desired N-(pyrrolidin-3-yl)acetamide structure while retaining the stereochemical integrity of the starting material. This method ensures the production of optically pure compounds with potentially good yields. mdpi.com
Novel Synthetic Routes to the Pyrrolidin-3-ylacetamide Core
Beyond stereoselectivity, research has also focused on developing new and efficient methods for constructing the fundamental pyrrolidine ring of the target molecule. nih.govsoton.ac.uk
The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic precursors. mdpi.com These methods involve forming the nitrogen-containing ring as a key step in the synthetic sequence. Intramolecular reactions are often employed, where a linear molecule containing both the nitrogen atom and the group it will react with is induced to form the ring. This can include strategies like the cyclization of an aminoaldehyde or other bifunctional acyclic compounds to yield the desired pyrrolidine derivative. mdpi.com Radical-based cyclizations have also been explored to create pyrrolidine structures. soton.ac.uk
The 1,3-dipolar cycloaddition is one of the most important and versatile methods for synthesizing five-membered heterocycles, including pyrrolidines. nih.govwikipedia.org The reaction involves a 1,3-dipole reacting with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org
For pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is particularly powerful. nih.govnih.gov Azomethine ylides are often generated in situ and react readily with alkenes to furnish the pyrrolidine scaffold. nih.gov This method is highly valued for its ability to construct complex, polysubstituted pyrrolidines with a high degree of regio- and stereocontrol in a single step. nih.govwikipedia.org The reaction's efficiency and stereospecificity make it a cornerstone of modern heterocyclic chemistry. wikipedia.org
Transition Metal-Catalyzed Syntheses
The formation of the amide bond in N-(pyrrolidin-3-yl)acetamide is a critical transformation that can be significantly optimized through the use of transition metal catalysts. These methods offer alternatives to traditional coupling reagents, often providing higher efficiency, milder reaction conditions, and improved functional group tolerance. mdpi.com Catalytic amidation, where the only stoichiometric byproduct is water, represents a highly atom-economical approach. catalyticamidation.info Various transition metals, including palladium, rhodium, ruthenium, iron, and copper, have been investigated for their ability to catalyze C-N bond formation. mdpi.comcore.ac.uk
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing complex molecular architectures and can be adapted for amidation processes. mdpi.com For the synthesis of N-(pyrrolidin-3-yl)acetamide, a palladium catalyst could facilitate the coupling of a protected 3-aminopyrrolidine (B1265635) with an acetylating agent. Another modern approach involves C-H activation, where a catalyst activates a C-H bond directly, streamlining the synthetic route. mdpi.com
Iron catalysts, such as Fe(III) chloride, have emerged as low-cost, readily available, and less toxic alternatives for promoting direct amidation, often under solvent-free conditions, which is advantageous for industrial applications. mdpi.com The choice of catalyst and ligands is crucial as it can tune the chemo- and regioselectivity of the reaction, which is particularly important when dealing with multifunctional scaffolds like pyrrolidine. mdpi.com
Below is a table summarizing various transition metal catalysts that have been reported for facilitating amidation reactions applicable to the synthesis of pyrrolidine derivatives.
| Catalyst System | Catalyst Example | Typical Reaction | Advantages |
| Palladium-based | Pd(OAc)₂ / Ligand | Cross-coupling, C-H activation | High efficiency, broad substrate scope. mdpi.com |
| Rhodium-based | RhCl(PPh₃)₃ | Direct amidation | Active under various conditions. core.ac.uk |
| Ruthenium-based | Ru(PPh₃)₃(CO)H₂ | Direct amidation | High catalytic turnover. core.ac.uk |
| Iron-based | FeCl₃ | Direct amidation from esters | Low cost, low toxicity, solvent-free potential. mdpi.com |
| Copper-based | Cu(OAc)₂ | Amidation | Readily available and cost-effective. core.ac.uk |
Parallel and Combinatorial Synthesis Strategies for this compound Libraries
Parallel and combinatorial synthesis are high-throughput strategies essential for drug discovery, enabling the rapid generation of large libraries of related compounds for screening. pharmatutor.org These techniques are well-suited for exploring the chemical space around the N-(pyrrolidin-3-yl)acetamide scaffold by systematically modifying different parts of the molecule. The pyrrolidine ring is a favored scaffold in medicinal chemistry, and its derivatives are often synthesized in library format. nih.govnih.gov
One common approach is the "split and mix" method performed on a solid support, such as a resin bead. nih.govuniroma1.it In this strategy, a batch of resin-bound starting material (e.g., a protected pyrrolidine core) is split into multiple portions. Each portion is reacted with a different building block (e.g., various acylating agents). The portions are then recombined, mixed, and split again for the next synthetic step. nih.gov This process allows for the exponential generation of a vast number of unique compounds in a highly efficient manner.
Solution-phase parallel synthesis is an alternative where reactions are conducted simultaneously in the wells of a microtiter plate. pharmatutor.org This method benefits from more traditional reaction kinetics but requires efficient purification methods, often employing scavenger resins or liquid-phase extraction techniques. uniroma1.it The integration of flow chemistry with batch methods has also proven effective for preparing focused libraries of pharmaceutically important structures like trisubstituted pyrrolidines. nih.gov
A hypothetical combinatorial library design based on the N-(pyrrolidin-3-yl)acetamide scaffold is outlined below, demonstrating how structural diversity can be systematically introduced.
| Scaffold Position | Core Scaffold | R¹ (Acyl Group) | R² (Pyrrolidine N-substituent) |
| Example 1 | 3-Aminopyrrolidine | Acetyl | H |
| Example 2 | 3-Aminopyrrolidine | Propionyl | H |
| Example 3 | 3-Aminopyrrolidine | Benzoyl | H |
| Example 4 | 3-Aminopyrrolidine | Acetyl | Methyl |
| Example 5 | 3-Aminopyrrolidine | Acetyl | Benzyl |
Considerations for Sustainable and Scalable Synthetic Processes
The development of a synthetic route for this compound for large-scale production necessitates careful consideration of sustainability and scalability. The principles of green chemistry aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A primary concern in amide bond formation is the poor atom economy of traditional methods. catalyticamidation.info Standard procedures often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP), which generate significant amounts of chemical waste that can be difficult to dispose of. catalyticamidation.infoucl.ac.uk A key strategy for a greener process is the implementation of catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of only water. ucl.ac.uk Boron-based catalysts, for example, have shown high efficiency in this transformation. ucl.ac.uk
Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product, is a critical metric for evaluating the environmental footprint of a synthesis. A lower PMI indicates a more sustainable and efficient process. ucl.ac.uk
Further considerations for a sustainable and scalable process include:
Solvent Selection: Choosing greener solvents that are less toxic, renewable, and easily recyclable.
Process Intensification: Designing one-pot or telescopic syntheses to reduce the number of unit operations, thus saving time, energy, and materials. nih.gov Metal-free routes are also highly desirable to avoid costly and energy-intensive steps for removing residual metal catalysts. nih.gov
Catalyst Recovery: For processes that rely on expensive transition metal catalysts, developing efficient methods for catalyst recovery and reuse is crucial for economic viability and sustainability on a large scale.
A comparison between a traditional and a greener synthetic approach highlights these principles.
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Amidation Method | Stoichiometric coupling agent (e.g., HATU, EDC) | Catalytic direct amidation (e.g., using Boric Acid or FeCl₃). mdpi.comucl.ac.uk |
| Byproducts | Large quantities of urea (B33335) or phosphine (B1218219) oxide waste. ucl.ac.uk | Water. catalyticamidation.info |
| Process Mass Intensity (PMI) | High | Significantly Lower |
| Solvents | Often uses hazardous solvents like DMF or CH₂Cl₂ | Prefers greener solvents (e.g., 2-MeTHF, TAME) or solvent-free conditions. mdpi.com |
| Number of Steps | Multiple protection/deprotection and purification steps | Fewer steps through one-pot or telescopic processes. nih.gov |
Derivatization and Analog Design Strategies
Systematic Structural Modification of the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its modification is a cornerstone of analog design. nih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.gov Systematic modifications to this ring in the context of N-(pyrrolidin-3-yl)acetamide hydrochloride are undertaken to probe structure-activity relationships (SAR) and to optimize physicochemical and pharmacokinetic properties.
Key strategies for modifying the pyrrolidine ring include:
Substitution at Various Positions: The introduction of substituents at different positions on the pyrrolidine ring can significantly influence the molecule's biological activity. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit varied interactions with biological targets. nih.gov For instance, the introduction of a methyl group at the 3-position of a pyrrolidine ring has been shown to impact its interaction with specific receptors. researchgate.net
Ring Constraining and Scaffolding: Altering the conformational flexibility of the pyrrolidine ring through the introduction of bicyclic or spirocyclic systems can lock the molecule into a specific bioactive conformation. This can lead to enhanced potency and selectivity for a particular biological target.
Heteroatom Incorporation: Replacing a carbon atom within the pyrrolidine ring with another heteroatom, such as oxygen or sulfur, can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Functionalization of the Acetamide (B32628) Moiety for Enhanced Research Utility
The acetamide group of this compound serves as another critical site for functionalization. Modifications to this moiety can influence the compound's binding affinity, selectivity, and pharmacokinetic profile. The acetamide functional group is amenable to prodrug design, which can improve parameters such as solubility and stability. researchgate.net
Common functionalization strategies for the acetamide moiety include:
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen atom of the acetamide can alter the compound's lipophilicity and steric bulk, which can in turn affect its interaction with target proteins.
Bioisosteric Replacement: Replacing the acetamide group with other functional groups that have similar physicochemical properties (bioisosteres) is a widely used strategy in medicinal chemistry. cambridgemedchemconsulting.com This can lead to improved metabolic stability, enhanced potency, and reduced side effects. Examples of bioisosteres for the amide bond include triazoles, oxadiazoles, and other five-membered heterocycles. researchgate.net
Chain Extension or Truncation: Modifying the length of the acetyl group can be used to optimize the distance and geometry of the interaction with a biological target.
Research on other classes of compounds has demonstrated that even subtle changes to the acetamide group, such as N,N-disubstitution, can introduce diverse chemical moieties without sacrificing binding affinity. wustl.edu This principle can be directly applied to the design of novel this compound analogs.
Design Principles for this compound Analogs
The design of analogs of this compound is guided by several key principles aimed at optimizing their utility in research. These principles often involve a combination of computational and synthetic approaches.
Table 1: Key Design Principles for this compound Analogs
| Design Principle | Description | Rationale |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of different parts of the molecule to understand how these changes affect its biological activity. | To identify the key structural features responsible for the desired activity and to guide further optimization. |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. | To design novel molecules that retain the key interacting features while having different chemical scaffolds. |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical and chemical properties. | To improve pharmacokinetic properties, reduce toxicity, or circumvent patentable chemical space. cambridgemedchemconsulting.com |
| Scaffold Hopping | Replacing the core molecular framework with a different one while maintaining the key binding elements. | To explore novel chemical space and identify new classes of compounds with improved properties. |
| Conformational Restriction | Introducing structural constraints to limit the number of possible conformations of the molecule. | To increase binding affinity and selectivity by pre-organizing the molecule in its bioactive conformation. |
The overarching goal of these design principles is to create a library of analogs with diverse properties that can be used to probe biological systems, validate drug targets, and serve as starting points for drug discovery programs. The three-dimensional shape of the pyrrolidine scaffold is a significant advantage in this regard, as it allows for a more thorough exploration of the pharmacophore space. nih.gov
Strategic Incorporation of this compound as a Building Block in Complex Chemical Architectures
Beyond its use as a scaffold for analog design, this compound is a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, with a primary or secondary amine on the pyrrolidine ring and the acetamide group, allows for its incorporation into larger structures through a variety of chemical transformations.
The pyrrolidine ring is a common feature in many natural products and approved drugs, making this compound a relevant starting material for their synthesis or the synthesis of their analogs. mdpi.com For example, the pyrrolidine moiety can be introduced into a target molecule via nucleophilic substitution or reductive amination reactions.
The strategic use of this compound as a building block is exemplified in the synthesis of complex heterocyclic systems. Its pre-existing stereochemistry can be leveraged to control the stereochemical outcome of subsequent reactions, which is a critical aspect of modern drug synthesis.
While specific, publicly available examples of complex syntheses starting directly from this compound are not abundant in the literature, the general utility of pyrrolidine derivatives as precursors in drug synthesis is well-documented. mdpi.com This suggests that this compound is likely employed as a key intermediate in proprietary drug discovery programs. For instance, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a known key intermediate in the synthesis of Darifenacin, a medication for treating overactive bladder. achemblock.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Elements within the N-(pyrrolidin-3-yl)acetamide Hydrochloride Scaffold
The key pharmacophoric elements can be broken down as follows:
The Pyrrolidine (B122466) Nitrogen: This basic nitrogen atom can act as a hydrogen bond acceptor or be protonated, as in the hydrochloride salt, to form a cationic center that can engage in electrostatic interactions with biological targets.
The Acetamide (B32628) Group: The amide functionality provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are crucial for forming specific interactions with amino acid residues in protein binding sites.
The Pyrrolidine Ring Carbons: The carbon backbone of the pyrrolidine ring serves as a scaffold that dictates the spatial orientation of the key interacting groups. Substitutions on the ring can modulate lipophilicity, steric bulk, and conformational preferences. nih.gov
SAR studies on related pyrrolidine derivatives have demonstrated that the nature and position of substituents on the pyrrolidine ring significantly influence biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to be a critical determinant of anticonvulsant activity. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position enhanced potency. nih.gov These findings underscore the importance of the substitution pattern on the pyrrolidine ring in defining the pharmacophoric profile.
| Pharmacophoric Feature | Potential Interactions | Modulation of Activity |
|---|---|---|
| Pyrrolidine Nitrogen (as cation) | Ionic bonds, cation-π interactions | Can be critical for anchoring to negatively charged residues in a binding pocket. |
| Acetamide N-H | Hydrogen bond donor | Directional interaction that can confer specificity. |
| Acetamide C=O | Hydrogen bond acceptor | Important for interaction with hydrogen bond donor residues like arginine or lysine. |
| Pyrrolidine Ring | van der Waals forces, hydrophobic interactions | Provides the overall shape and can be modified to improve binding affinity and physicochemical properties. |
Impact of Stereochemistry on Functional and Interaction Profiles
The pyrrolidine ring in N-(pyrrolidin-3-yl)acetamide contains a stereocenter at the 3-position, meaning it can exist as two enantiomers: (R)-N-(pyrrolidin-3-yl)acetamide and (S)-N-(pyrrolidin-3-yl)acetamide. The spatial orientation of the acetamide group is, therefore, a critical factor in determining the molecule's interaction with chiral biological macromolecules such as enzymes and receptors. nih.gov
The differential effects of stereoisomers on biological activity are a well-established principle in pharmacology. The specific three-dimensional arrangement of atoms in each enantiomer can lead to different binding affinities and functional responses. nih.gov For pyrrolidine-containing compounds, the stereochemistry has been shown to be a key driver of potency and selectivity. nih.gov
For example, in a study on densely substituted pyrrolidines synthesized via a [3+2] cycloaddition reaction, the use of a chiral N-tert-butanesulfinyl auxiliary allowed for the highly diastereoselective synthesis of specific stereoisomers. nih.gov This highlights the importance of controlling the stereochemistry to achieve the desired biological profile. The accessibility of both (R) and (S) enantiomers of this compound allows for the systematic investigation of the impact of stereochemistry on a given biological target. achmem.com
| Enantiomer | Potential Biological Implications | Rationale |
|---|---|---|
| (R)-N-(pyrrolidin-3-yl)acetamide | May exhibit higher affinity for a specific biological target compared to the (S)-enantiomer. | The spatial arrangement of the acetamide group and the pyrrolidine ring may allow for optimal interactions with the chiral binding site. |
| (S)-N-(pyrrolidin-3-yl)acetamide | Could have a different pharmacological profile, potentially interacting with other targets or having lower affinity for the primary target. | The alternative 3D structure may lead to steric clashes or a less favorable orientation for binding. |
| Racemic Mixture | The observed activity will be a composite of the activities of both enantiomers. | One enantiomer may be active while the other is inactive or contributes to off-target effects. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For derivatives of N-(pyrrolidin-3-yl)acetamide, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and can guide the design of new, more active analogs.
A typical QSAR study on N-(pyrrolidin-3-yl)acetamide derivatives would involve:
Data Set Preparation: A series of N-(pyrrolidin-3-yl)acetamide analogs with varying substituents on the pyrrolidine ring, the acetamide nitrogen, or the acetyl group would be synthesized and their biological activities measured.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
| QSAR Descriptor Type | Examples | Potential Influence on Activity of N-(pyrrolidin-3-yl)acetamide Derivatives |
|---|---|---|
| Electronic | Partial charges, dipole moment | Can influence electrostatic interactions with the target. |
| Steric | Molecular volume, surface area | Modifications affecting size and shape can impact binding site complementarity. |
| Hydrophobic | LogP, molar refractivity | Important for membrane permeability and hydrophobic interactions within the binding pocket. |
| Topological | Connectivity indices, shape indices | Describe the overall molecular architecture and branching. |
Correlation of Molecular Topology with Functional Outcomes
Molecular topology describes the arrangement and connectivity of atoms within a molecule, independent of its 3D conformation. Topological descriptors are numerical values that quantify aspects of molecular structure, such as size, shape, branching, and cyclicity. The correlation of these descriptors with the functional outcomes of N-(pyrrolidin-3-yl)acetamide derivatives can provide insights into the structural requirements for a particular biological activity.
For instance, the degree of branching on substituents attached to the pyrrolidine ring can influence the molecule's interaction with a binding site. A more branched substituent may provide a better fit into a specific pocket, leading to enhanced activity. Conversely, excessive branching could lead to steric hindrance.
While specific studies on the molecular topology of this compound are scarce, the principles can be inferred from broader SAR studies. The observation that substituents at the 3-position of the pyrrolidine ring strongly affect activity in various classes of compounds suggests that the topology around this position is a key determinant of function. nih.gov
| Topological Feature | Example Modification to N-(pyrrolidin-3-yl)acetamide | Potential Functional Outcome |
|---|---|---|
| Molecular Size | Increasing the size of the N-acetyl group (e.g., to N-propanoyl). | May increase van der Waals interactions but could also lead to a poor fit in a constrained binding site. |
| Branching | Introducing a branched alkyl substituent on the pyrrolidine nitrogen. | Could enhance binding affinity by filling a specific hydrophobic pocket. |
| Cyclicity | Fusing a second ring to the pyrrolidine scaffold. | Would significantly alter the overall shape and rigidity, potentially locking the molecule in a bioactive conformation. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the reactivity and stability of compounds like N-(pyrrolidin-3-yl)acetamide hydrochloride. researchgate.nettandfonline.com
Key applications of DFT in the study of this compound include:
Geometric Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms (the ground-state geometry). This is fundamental for understanding the molecule's shape and how it might fit into a biological receptor. For the N-(pyrrolidin-3-yl)acetamide scaffold, DFT can elucidate the puckering of the pyrrolidine (B122466) ring and the orientation of the acetamide (B32628) side chain. tandfonline.com
Electronic Properties Analysis: DFT calculations provide information on the distribution of electrons within the molecule. This is often visualized through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
Reactivity Descriptors: From the electronic structure, local reactivity descriptors such as Fukui functions and molecular electrostatic potential (MEP) maps can be derived. nih.govmdpi.com An MEP map, for instance, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for non-covalent interactions like hydrogen bonding, which are crucial for receptor binding. mdpi.com
Conformational Analysis: By calculating the energies of different spatial arrangements (conformers), DFT can map the potential energy surface of the molecule. This helps identify low-energy, stable conformations that are likely to be biologically active. researchgate.net
The table below summarizes key parameters obtainable from DFT calculations and their relevance in molecular analysis.
| DFT-Calculated Parameter | Significance in Molecular Analysis |
| Ground-State Energy | Indicates the overall stability of the molecular structure. |
| HOMO-LUMO Energy Gap | Correlates with chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrostatic interactions and hydrogen bonding. mdpi.com |
| Fukui Functions | Predicts the most likely sites for nucleophilic and electrophilic attacks, offering insights into reaction mechanisms. nih.gov |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for comparison with experimental data to confirm the structure. tandfonline.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational flexibility and behavior of this compound in a simulated physiological environment, such as in water.
MD simulations are particularly valuable for:
Conformational Sampling: The pyrrolidine ring is not flat and can adopt various puckered conformations, a phenomenon known as "pseudorotation". researchgate.netnih.gov MD simulations can explore these different conformations and the transitions between them, providing a comprehensive picture of the molecule's structural landscape.
Solvation Effects: By explicitly including solvent molecules (typically water) in the simulation, MD can accurately model how the compound interacts with its environment, which influences its preferred conformation and solubility.
The following table outlines the key insights gained from MD simulations.
| MD Simulation Output | Interpretation and Application |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating the stability of the molecule or a protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule or protein. High RMSF values highlight regions with significant movement. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target receptor over the simulation time, identifying critical and stable interactions. mdpi.com |
| Conformational Clustering | Groups similar conformations sampled during the simulation, identifying the most populated and thus most likely, biologically relevant shapes of the molecule. mdpi.com |
Molecular Docking Investigations of Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.org For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern molecular recognition. researchgate.netcore.ac.uk
The molecular docking process generally involves several key steps:
Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms, assigning correct charges, and defining the binding site on the receptor.
Conformational Sampling: The docking algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding pocket.
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These scores are used to rank the poses, with the top-ranked pose representing the most probable binding mode. drugdesign.org
Docking studies on derivatives containing acetamide or pyrrolidine scaffolds have been used to predict binding to a variety of targets. nih.govsemanticscholar.org These investigations can reveal crucial intermolecular interactions, such as:
Hydrogen Bonds: The amide group in the acetamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming key connections with amino acid residues in the receptor.
Electrostatic Interactions: The protonated nitrogen in the pyrrolidine ring (in its hydrochloride salt form) can form strong ionic interactions with negatively charged residues like aspartate or glutamate.
Hydrophobic Interactions: The aliphatic portions of the pyrrolidine ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.
This table breaks down the typical workflow of a molecular docking investigation.
| Docking Step | Purpose | Information Gained |
| 1. Target Identification & Preparation | To define the biological macromolecule and the specific binding site to be investigated. | A 3D model of the receptor ready for docking calculations. |
| 2. Ligand Preparation | To generate a low-energy 3D conformation of this compound. | A structurally correct ligand with appropriate charges and stereochemistry. |
| 3. Docking Simulation | To systematically search for the best fit of the ligand into the receptor's binding site. | A set of possible binding poses (orientations and conformations). |
| 4. Scoring and Analysis | To rank the generated poses based on predicted binding affinity and analyze the intermolecular interactions. | The most likely binding mode, a predicted binding energy, and a map of key interactions (e.g., hydrogen bonds, hydrophobic contacts). core.ac.uk |
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
The N-(pyrrolidin-3-yl)acetamide structure serves as an excellent "scaffold" or core template for designing new molecules. researchgate.net In silico screening and virtual library design leverage this scaffold to explore a vast chemical space computationally, identifying derivatives with potentially improved activity or properties. mdpi.com
The process begins with the creation of a virtual library , which is a database of hypothetical compounds. drugdesign.org This is achieved by systematically attaching a wide variety of chemical fragments (R-groups) to specific, synthetically accessible points on the N-(pyrrolidin-3-yl)acetamide scaffold. This combinatorial approach can generate thousands or even millions of virtual molecules. researchgate.net
Once the virtual library is created, it undergoes virtual screening to filter and prioritize compounds for synthesis. Common screening methods include:
Structure-Based Virtual Screening (SBVS): The entire virtual library is docked into the binding site of a target protein. drugdesign.org Compounds are ranked based on their docking scores, and the top candidates are selected.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but other active molecules are, LBVS methods can be used. These methods search the virtual library for molecules that have a similar shape or physicochemical properties to the known active compounds. mdpi.com
Fragment-Based Design: The scaffold itself can be considered a fragment. Computational methods can suggest how to "grow" or link other fragments to the scaffold to improve its binding affinity to a target. jopir.in
This approach allows researchers to focus their synthetic efforts on a smaller number of compounds that have a higher probability of being active, saving significant time and resources.
| Stage of Virtual Library Design | Description | Outcome |
| 1. Scaffold Selection | The core chemical structure, N-(pyrrolidin-3-yl)acetamide, is chosen as the foundation. | A defined molecular template with points for chemical modification. |
| 2. Combinatorial Enumeration | A diverse set of chemical building blocks (reagents) is computationally attached to the scaffold's modification points. | A large virtual library of related but distinct chemical structures. drugdesign.org |
| 3. Property Filtering | The library is filtered to remove molecules with undesirable properties (e.g., high molecular weight, poor predicted solubility). | A refined library of drug-like molecules. |
| 4. Virtual Screening | The refined library is screened against a biological target using methods like molecular docking. | A short list of "hit" compounds with high predicted activity, prioritized for synthesis. mdpi.com |
Predictive ADMET Modeling in Research Contexts for Lead Optimization
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com Predicting these properties early in the research process is critical for lead optimization. In silico ADMET modeling uses computational algorithms to estimate these pharmacokinetic and toxicological parameters directly from a molecule's structure. researchgate.net
For derivatives based on the this compound scaffold, predictive ADMET models can assess a range of crucial properties:
Absorption: Models can predict properties related to oral bioavailability, such as intestinal absorption and cell permeability (e.g., Caco-2 permeability). researchgate.net
Distribution: Key parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be estimated. researchgate.net The ability to cross the BBB is particularly important for drugs targeting the central nervous system. mdpi.com
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is a common cause of drug-drug interactions. mdpi.com
Excretion: Properties like total clearance can be estimated.
Toxicity: A variety of potential toxicities can be flagged, such as the potential for mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov
These predictions help researchers identify potential liabilities in a lead compound and guide chemical modifications to improve its ADMET profile, increasing the likelihood of success in later preclinical and clinical development. nih.gov
The following table details some of the key ADMET properties predicted by in silico models and their importance in drug development.
| ADMET Property | Parameter Predicted | Importance in Lead Optimization |
| Absorption | Human Intestinal Absorption (HIA) | Indicates the percentage of a drug absorbed through the gut; crucial for oral bioavailability. researchgate.net |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. researchgate.net | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the brain to act on CNS targets. mdpi.com |
| Plasma Protein Binding (PPB) | High binding can limit the amount of free drug available to act on the target. researchgate.net | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts the risk of adverse drug-drug interactions. mdpi.com |
| Toxicity | AMES Toxicity | Predicts the mutagenic potential of a compound. researchgate.net |
| hERG Inhibition | Predicts the risk of drug-induced cardiac arrhythmia. | |
| Physicochemical | Lipophilicity (LogP) | Affects absorption, distribution, and metabolism. A balanced LogP is often desired. researchgate.net |
| Aqueous Solubility (LogS) | Poor solubility can limit absorption and bioavailability. researchgate.net |
Receptor Binding and Biomolecular Interaction Studies
Mechanistic Investigations of Target Engagement and Modulation
The precise molecular mechanisms by which N-(pyrrolidin-3-yl)acetamide hydrochloride engages with and modulates its biological targets are yet to be fully elucidated in published research. However, studies on structurally related pyrrolidine (B122466) acetamide (B32628) derivatives provide a theoretical basis for potential interactions. For instance, research on N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide has explored their affinity for GABAA and AMPA receptors through molecular docking studies. semanticscholar.org These computational models predict that such compounds can form stable complexes with amino acid residues within the binding sites of these receptors, suggesting a potential for modulating neurotransmitter activity. semanticscholar.org
Mechanistic studies for a novel compound like this compound would typically involve a combination of in vitro and in silico approaches to identify its primary protein targets and understand the nature of the binding interaction—whether it acts as an agonist, antagonist, or modulator. Techniques such as radioligand binding assays, functional cell-based assays, and computational docking simulations would be employed to build a comprehensive picture of its target engagement.
Ligand-Receptor Binding Affinity Determination Methodologies
Determining the binding affinity of a ligand such as this compound to its receptor is a critical step in pharmacological characterization. This is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of the ligand required to occupy 50% of the receptors.
Standard methodologies for determining these constants include:
Radioligand Binding Assays: These are a common and direct method to measure the affinity of a ligand for a receptor. The process involves incubating a radiolabeled ligand with a preparation of the target receptor. The amount of bound radioactivity is then measured to determine the binding parameters.
Competition Binding Assays: In this variation, a constant concentration of a radiolabeled ligand is used, and varying concentrations of an unlabeled competitor ligand (in this case, this compound) are added. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, from which the Ki value can be calculated.
Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. It can provide real-time data on the association and dissociation rates, from which the Kd can be derived.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).
Allosteric Modulation Studies of Relevant Protein Targets
Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the binding of other allosteric modulators).
Research into structurally similar compounds, such as certain 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, has identified them as positive allosteric modulators of the sigma-1 receptor. nih.gov These findings suggest that the pyrrolidine acetamide scaffold may have the potential for allosteric modulation of certain protein targets.
To investigate whether this compound acts as an allosteric modulator, researchers would typically employ functional assays in the presence and absence of the orthosteric agonist. A change in the potency or efficacy of the orthosteric agonist in the presence of this compound would indicate allosteric modulation.
Interaction Analysis with Enzymes and Other Biomolecules (e.g., DNA, BSA)
Beyond specific receptor targets, understanding the interaction of a compound with other key biomolecules is crucial for a complete pharmacological profile.
Enzyme Interactions: The potential for this compound to inhibit or modulate the activity of various enzymes would be assessed through enzyme inhibition assays. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine its inhibitory potency (typically expressed as the IC50 value).
Interactions with Serum Albumins: Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are abundant proteins in the bloodstream that can bind to and transport drugs. The extent of this binding can significantly influence a drug's distribution and half-life. Spectroscopic techniques, including fluorescence quenching and UV-Vis spectrophotometry, are commonly used to study these interactions and determine binding constants.
DNA Interactions: While less common for this class of compounds, the potential for interaction with DNA would be investigated if there were structural motifs suggesting such an interaction or if genotoxicity was a concern. Methods to study DNA binding include spectroscopic techniques, electrophoretic mobility shift assays (EMSA), and calorimetry.
Currently, there is a lack of specific published data on the interactions of this compound with enzymes, DNA, or BSA.
Exploration of this compound in Modulating Specific Biochemical Pathways
The ultimate physiological effect of a compound is determined by its influence on specific biochemical and signaling pathways. Once the primary molecular targets of this compound are identified, research would focus on elucidating its downstream effects.
For example, if the compound were found to bind to a G-protein coupled receptor (GPCR), studies would investigate its impact on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways. If it were to interact with an ion channel, its effect on ion flux and membrane potential would be examined.
Techniques used to explore the modulation of biochemical pathways include:
Western Blotting: To measure changes in the expression or phosphorylation state of key proteins within a signaling cascade.
Reporter Gene Assays: To assess the activation of specific transcription factors and gene expression profiles.
Metabolomics: To analyze changes in the cellular metabolic profile following treatment with the compound.
The specific biochemical pathways modulated by this compound remain an area for future scientific inquiry.
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. For N-(pyrrolidin-3-yl)acetamide hydrochloride, this technique would reveal the exact bond lengths, bond angles, and torsion angles, confirming its molecular constitution. The analysis would also elucidate the conformation of the pyrrolidine (B122466) ring, which typically adopts a non-planar, puckered conformation (such as an envelope or twisted form) to minimize steric strain. researchgate.net
Furthermore, the crystallographic data would provide a detailed picture of the supramolecular assembly, identifying the network of intermolecular interactions that stabilize the crystal lattice. Key interactions expected for this compound include hydrogen bonds involving the protonated secondary amine of the pyrrolidine ring (N-H⁺), the amide N-H group, the amide carbonyl oxygen (C=O), and the chloride counter-ion (Cl⁻). These interactions dictate the packing arrangement of the molecules in the crystal. nih.gov
Table 1: Expected Crystallographic Data for this compound This table presents hypothetical but representative data that could be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | N-H···Cl, N-H···O=C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy is an indispensable tool for probing the structure and dynamic behavior of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, allowing for structural confirmation. mdpi.com
The pyrrolidine ring's conformation in solution can be investigated through the analysis of proton-proton coupling constants (³JHH). frontiersin.org Additionally, the amide bond (CO-NH) can exhibit restricted rotation, potentially leading to the observation of distinct sets of signals for the atoms near the amide group, corresponding to cis and trans rotamers. scielo.br Two-dimensional NMR experiments, such as COSY and HSQC, would be employed to assign all proton and carbon signals unambiguously.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Values are estimated based on typical chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~22 |
| Pyrrolidine C2-H | 3.2 - 3.6 | ~50 |
| Pyrrolidine C5-H | 3.2 - 3.6 | ~48 |
| Pyrrolidine C4-H | 1.9 - 2.4 | ~30 |
| Pyrrolidine C3-H | 4.3 - 4.6 | ~45 |
| Amide C=O | - | ~175 |
Mass Spectrometry (MS) Applications in Derivatization Research
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would likely be used, showing a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The pyrrolidine scaffold is a common building block in derivatization reagents used to enhance the sensitivity and chromatographic separation of other molecules in MS analysis. nih.gov While specific derivatization research using this compound as the starting material is not widely documented, its functional groups (a secondary amine and an acetamide) offer potential handles for chemical modification. Tandem MS (MS/MS) experiments would be crucial to study the fragmentation patterns of the parent ion, which can help in the structural elucidation of its derivatives in complex mixtures. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Ion Mode | Expected m/z | Information Provided |
| Low-Resolution MS | ESI+ | 143.12 | Molecular Weight Confirmation |
| High-Resolution MS | ESI+ | 143.1179 | Elemental Composition (C₆H₁₅N₂O⁺) |
| Tandem MS (MS/MS) | ESI+ | Varies | Structural Fragmentation Pattern |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques would confirm the presence of key structural motifs.
The IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration (Amide I band) and another for the N-H bending vibration (Amide II band). researchgate.net The N-H stretching vibrations from both the amide and the protonated pyrrolidine amine would also be prominent, likely appearing as broad bands due to hydrogen bonding. C-H and C-N stretching and bending vibrations would populate the fingerprint region of the spectrum. Raman spectroscopy would provide complementary information, particularly for less polar bonds. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on characteristic values for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N⁺-H (amine salt) | Stretch | 2700 - 3100 (broad) |
| N-H (amide) | Stretch | 3200 - 3400 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (amide) | Stretch (Amide I) | 1640 - 1680 |
| N-H (amide) | Bend (Amide II) | 1510 - 1570 |
Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal.
Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows a hypothetical breakdown of intermolecular contacts, which would be typical for a molecule with these functional groups.
| Contact Type | Predicted Contribution (%) |
| H···H | 40 - 50% |
| H···Cl | 25 - 35% |
| H···O | 10 - 20% |
| C···H | 5 - 10% |
| Other | < 5% |
Role in Medicinal Chemistry and Chemical Biology Research
N-(pyrrolidin-3-yl)acetamide Hydrochloride as a Core Scaffold in Drug Discovery Initiatives
The N-(pyrrolidin-3-yl)acetamide framework serves as a foundational scaffold in the design of novel therapeutic agents. A significant example of its application is in the development of agonists for the somatostatin (B550006) receptor subtype 4 (SSTR4). acs.orgwipo.int A 2023 patent application disclosed a series of N-(pyrrolidin-3-yl)acetamide derivatives designed to target this receptor. wipo.intnih.gov
SSTR4 is a G protein-coupled receptor implicated in various physiological processes, and its modulation is considered a promising strategy for treating central nervous system (CNS) disorders. nih.gov The disclosed compounds based on the N-(pyrrolidin-3-yl)acetamide scaffold were investigated for their potential therapeutic benefits in conditions such as Alzheimer's disease, epilepsy, and depression. acs.orgnih.gov This initiative highlights the utility of the N-(pyrrolidin-3-yl)acetamide core in generating molecules with specific pharmacological profiles targeting complex diseases.
The pyrrolidine (B122466) moiety in the scaffold provides a rigid, three-dimensional structure that can be appropriately substituted to optimize binding affinity and selectivity for the target receptor, while the acetamide (B32628) group offers a point for further chemical modification and can participate in crucial hydrogen bonding interactions within the receptor's binding site. nih.gov
Utility as a Building Block in the Synthesis of Pharmacologically Active Agents
This compound is not only a core scaffold but also a valuable building block or intermediate in the synthesis of more complex, pharmacologically active molecules. Its bifunctional nature, possessing a secondary amine within the pyrrolidine ring and the acetamide group, allows for sequential chemical transformations to build larger molecular architectures.
A closely related analogue, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, serves as a key intermediate in the synthesis of Darifenacin. innospk.com Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis of Darifenacin utilizes the pre-formed pyrrolidine acetamide structure, demonstrating the practical application of this class of compounds as synthetic precursors to established drugs. innospk.com The use of such building blocks streamlines the synthetic process, often leading to more efficient and scalable routes for producing active pharmaceutical ingredients (APIs). mdpi.com
The pyrrolidine ring, often sourced from natural amino acids like proline or hydroxyproline, can be incorporated into synthetic schemes to introduce chirality and specific stereochemistry, which is often critical for pharmacological activity. mdpi.com The acetamide portion can be hydrolyzed to reveal a primary amine or modified to create different functional groups, further expanding its synthetic utility.
Development of Chemical Probes for Biochemical Assays and Target Identification
A chemical probe requires a scaffold that can be modified to incorporate a reporter tag (e.g., a fluorescent dye, biotin, or a photo-affinity label) without significantly disrupting its binding to the target protein. nih.gov The N-(pyrrolidin-3-yl)acetamide scaffold offers several potential points for such modifications. The nitrogen atom of the pyrrolidine ring or the carbon backbone could be functionalized with linkers to attach these reporter groups.
For instance, acetamide-containing scaffolds have been successfully utilized to develop chemical probes for targets like the translocator protein (TSPO), where modifications to the acetamide group allowed for the creation of a diverse library of ligands with high affinity. nih.gov This demonstrates the principle that the acetamide moiety is amenable to chemical diversification for probe development. Given that derivatives of N-(pyrrolidin-3-yl)acetamide are being investigated as SSTR4 agonists, the scaffold could be adapted to create probes to study SSTR4 biology, such as its expression, localization, and interaction with other proteins.
Investigation of Diverse Potential Bioactivities of Derivatives and Analogs
Derivatives and analogs of N-(pyrrolidin-3-yl)acetamide have been investigated for a wide range of potential biological activities, reflecting the versatility of the pyrrolidine and acetamide moieties.
As previously mentioned, a primary area of investigation for this scaffold is in targeting CNS disorders through SSTR4 agonism. acs.orgnih.gov Activation of SSTR4 has been shown to play a role in controlling neuronal activity, and SSTR4 agonists are being explored for their potential in treating Alzheimer's disease, dementia, epilepsy, and depression. nih.gov
Furthermore, broader research into related structures has revealed other potential therapeutic applications. For example, studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, which share structural similarities, have predicted significant nootropic (cognitive-enhancing) activity through modulation of GABA-ergic and glutamatergic pathways. semanticscholar.orgedgccjournal.org Molecular docking studies suggest that these compounds may have a high affinity for GABA-A and AMPA receptors, key players in neurotransmission. semanticscholar.orgresearchgate.net
Additionally, various pyrrolidine-2,5-dione-acetamides have been synthesized and evaluated for their anticonvulsant properties, showing efficacy in preclinical models of epilepsy. nih.gov The combination of the pyrrolidine ring and the acetamide fragment appears to be a favorable structural motif for achieving activity against seizures.
The table below summarizes some of the investigated biological activities of derivatives and analogs related to the N-(pyrrolidin-3-yl)acetamide scaffold.
| Biological Target/Activity | Compound Class/Scaffold | Potential Therapeutic Application |
|---|---|---|
| SSTR4 Agonism | N-(pyrrolidin-3-yl)acetamide derivatives | Alzheimer's Disease, Epilepsy, Depression |
| GABA-A / AMPA Receptor Modulation | N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | Cognitive Enhancement (Nootropic) |
| Anticonvulsant Activity | Pyrrolidine-2,5-dione-acetamides | Epilepsy, Seizure Disorders |
| M3 Muscarinic Receptor Antagonism | Darifenacin (synthesized from a pyrrolidin-3-yl-acetamide intermediate) | Overactive Bladder |
Future Directions and Emerging Research Avenues for N Pyrrolidin 3 Yl Acetamide Hydrochloride
The N-(pyrrolidin-3-yl)acetamide scaffold represents a significant area of interest in medicinal chemistry due to the prevalence of the pyrrolidine (B122466) ring in numerous biologically active compounds. nih.govresearchgate.netfrontiersin.org The inherent structural features of this scaffold, such as its three-dimensional character and capacity for stereochemical diversity, make it a promising starting point for the development of novel therapeutics. nih.gov Future research is poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this compound class.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(pyrrolidin-3-yl)acetamide hydrochloride?
- The synthesis typically involves nucleophilic substitution reactions using (R)-N-(pyrrolidin-3-yl)acetamide as a starting material. Key conditions include:
- Solvents : 1,4-dioxane, acetonitrile, or DMF (polar aprotic solvents for SN2 mechanisms) .
- Bases : Potassium carbonate (for deprotonation) or triethylamine (to scavenge HCl) .
- Temperature : 60–95°C, depending on solvent reactivity .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and functional groups (e.g., pyrrolidine ring protons at δ 3.0–3.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C6H13ClN2O, MW 164.64) .
- HPLC : To assess purity (>95% typically required for pharmacological studies) .
Q. What are the solubility properties of this compound?
- The compound is freely soluble in polar solvents like water, ethanol, and DMF due to its ionic hydrochloride salt form. Solubility decreases in non-polar solvents (e.g., hexane) .
Advanced Research Questions
Q. How can researchers resolve yield inconsistencies when varying solvents or bases in the synthesis?
- Solvent polarity : Higher polarity enhances nucleophilicity but may promote side reactions.
- Base strength : Strong bases (e.g., K2CO3) improve deprotonation but may degrade acid-sensitive intermediates.
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- The (R)-enantiomer of this compound shows higher binding affinity to targets like dopamine receptors due to spatial compatibility with chiral binding pockets. Comparative studies using (S)-enantiomers or racemic mixtures can validate stereochemical effects .
Q. What strategies minimize side reactions during amide bond formation in this compound’s synthesis?
- Activation : Use carbodiimides (e.g., EDC) with NHS to stabilize reactive intermediates .
- Temperature control : Maintain <50°C to prevent racemization or decomposition.
- Protecting groups : Temporarily block reactive amines on the pyrrolidine ring during coupling .
Q. How can analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Core modifications : Introduce substituents on the acetamide (e.g., methyl, fluoro) or pyrrolidine (e.g., hydroxyl, chloro) to modulate lipophilicity and target binding .
- Biological assays : Test analogs against relevant targets (e.g., kinase inhibitors, GPCRs) and correlate structural changes with IC50 values .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
